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molecular formula C12H17BClNO2 B1290478 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 863578-21-6

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1290478
M. Wt: 253.53 g/mol
InChI Key: ZEZOXGCBIPAXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977331B1

Procedure details

To a solution of 2-bromo-5-chloroaniline (20.0 g, 96.9 mmol) in 1,4-dioxane (200 ml) were added triethylamine (54.0 ml, 487 mmol) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (3.96 g, 4.84 mmol), and under a nitrogen stream, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (42.3 ml, 290 mmol) was added dropwise. The mixture was stirred at 100° C. for 10.5 hr. The mixture was allowed to cool to room temperature and filtered through celite. To the filtrate was added dropwise methanol (25 ml) at 0° C. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=20:1) to give 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine (16.5 g, yield. 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.[CH3:17][C:18]1([CH3:25])[C:22]([CH3:24])([CH3:23])[O:21][BH:20][O:19]1>O1CCOCC1>[Cl:9][C:6]1[CH:7]=[CH:8][C:2]([B:20]2[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:25])([CH3:17])[O:19]2)=[C:3]([NH2:4])[CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)Cl
Name
Quantity
54 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
42.3 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 10.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
To the filtrate was added dropwise methanol (25 ml) at 0° C
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
10.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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